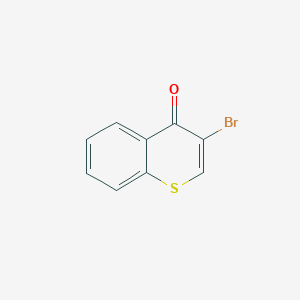

3-bromo-4H-thiochromen-4-one

Description

Properties

IUPAC Name |

3-bromothiochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrOS/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGUKFYOSVSQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CS2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356198 | |

| Record name | 3-Bromo-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68847-94-9 | |

| Record name | 3-Bromo-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Applications of Thiochromenone Scaffolds in Chemical Sciences

Utility as Versatile Building Blocks in Complex Molecule Synthesis

The presence of the bromo substituent at the 3-position of the 4H-thiochromen-4-one core renders the molecule susceptible to a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecular architectures. This reactivity is particularly exploited in modern cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Detailed research has demonstrated the utility of bromo-substituted heterocycles, including structures analogous to 3-bromo-4H-thiochromen-4-one, in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. researchgate.netrsc.orgmdpi.com These reactions are fundamental in medicinal chemistry and materials science for the construction of bi-aryl and aryl-alkynyl structures, respectively.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. For this compound, this provides a direct method to introduce a wide range of aryl and heteroaryl substituents at the 3-position. The general applicability of Suzuki-Miyaura coupling to bromo-substituted heterocycles suggests its feasibility for derivatizing the thiochromenone scaffold, enabling the synthesis of a library of 3-aryl-4H-thiochromen-4-ones. rsc.orgmdpi.compreprints.org These products can serve as intermediates for pharmaceuticals and other functional molecules.

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Applying this to this compound would allow for the introduction of various alkynyl groups at the 3-position. These alkynylated thiochromenones can undergo further transformations, such as cyclization reactions, to build more elaborate heterocyclic systems. For example, copper-catalyzed cascade reactions of similar bromo-thioamides with terminal alkynes have been used to synthesize (E)-N-aryl-4H-thiochromen-4-imines. researchgate.netresearchgate.netacs.org

The versatility of this compound as a building block is further highlighted by its potential to participate in other reactions, such as nucleophilic substitution, where the bromine atom acts as a leaving group. This allows for the introduction of a variety of nucleophiles, further expanding the diversity of accessible derivatives. The reactivity of the carbonyl group and the potential for modifications on the benzene (B151609) ring also contribute to its utility in synthetic chemistry.

A summary of the key reactions and their potential outcomes with this compound is presented in the table below.

Applications in Materials Science and Engineering Research

The unique structural and electronic properties of the thiochromenone scaffold, particularly when functionalized, make it an attractive candidate for the development of advanced materials. The presence of the sulfur atom and the conjugated system can impart interesting optical and electronic characteristics.

While direct research on the integration of this compound into polymeric scaffolds for biomaterials is still an emerging area, the known biological activities of thiochromenone derivatives suggest significant potential. For instance, derivatives of 4H-thiochromen-4-one have shown promise as inhibitors of enzymes crucial for the survival of parasites responsible for tropical diseases. smolecule.com Specifically, 4H-thiochromen-4-one 1,1-dioxide derivatives have been identified as allosteric modulators of trypanothione (B104310) reductase, an essential enzyme in parasites like Leishmania and Trypanosoma. nih.gov

The functionalization of this compound via the reactions described in the previous section allows for the introduction of polymerizable groups. For example, a vinyl group could be introduced via a Stille coupling, or a hydroxyl or amino group could be introduced to serve as a point of attachment for polymerization or grafting onto existing polymer backbones. The resulting polymers could possess the inherent biological activity of the thiochromenone moiety, leading to the development of biomaterials with antimicrobial or antiparasitic surfaces, or for use in drug delivery systems.

The thiochromenone core is known to possess useful optical properties. researchgate.net The extended π-system of the thiochromenone scaffold, which can be further extended through substitution at the 3-position, suggests potential applications in organic electronics and photonics. Aryl-substituted thiochromenones, synthesized via Suzuki coupling, could be investigated as organic light-emitting diode (OLED) materials or as components of organic photovoltaics (OPVs).

The introduction of different substituents can be used to tune the electronic properties, such as the HOMO/LUMO energy levels, to optimize their performance in such devices. The inherent reactivity of the this compound allows for systematic modification and the establishment of structure-property relationships, which is crucial for the rational design of new functional materials.

Research into Photolabile Protecting Groups

Photolabile protecting groups (PPGs), also known as photocages, are chemical moieties that can be removed by light. This property allows for the precise spatial and temporal control of the release of a protected molecule. The development of new PPGs is an active area of research with applications in chemistry, biology, and medicine.

While there is no direct evidence in the provided search results of this compound itself being used as a photolabile protecting group, the chromone (B188151) scaffold, its oxygen analog, has been explored for this purpose. Given the structural similarity, it is conceivable that the thiochromenone core could also be engineered to function as a PPG. The absorption properties of the thiochromenone system could potentially be tuned by substitution to absorb light at specific wavelengths, including in the near-infrared region, which would be advantageous for biological applications due to deeper tissue penetration and reduced phototoxicity. Further research would be needed to investigate the photochemical properties of thiochromenone derivatives and their ability to undergo efficient photocleavage.

Catalytic Applications and Design of Novel Ligands

The thiochromenone scaffold can be functionalized to create novel ligands for catalysis. The presence of the sulfur atom and the carbonyl oxygen provides potential coordination sites for metal ions. Furthermore, the introduction of other ligating groups at various positions on the thiochromenone ring, facilitated by the reactivity of the 3-bromo derivative, can lead to the formation of multidentate ligands.

For instance, a phosphine (B1218219) group could be introduced at the 3-position via a coupling reaction, creating a bidentate P,S-ligand. Such ligands could be used to stabilize transition metal catalysts for a variety of organic transformations. The electronic properties of the thiochromenone core can be tuned by substituents on the aromatic ring, which would in turn influence the electronic properties of the metal center and the reactivity of the catalyst.

Research into the use of d-glucosamine as a ligand for copper(I)-catalyzed reactions for the synthesis of (E)-N-aryl-4H-thiochromen-4-imines highlights the importance of ligand design in facilitating the synthesis of thiochromenone-based structures. acs.orgnih.gov This suggests that thiochromenone derivatives themselves could be explored as ligands in similar or different catalytic systems.

Development of Chemical Probes and Tools for Research

Chemical probes are small molecules used to study biological systems. They often possess fluorescent or other reporter groups that allow for their detection and visualization. The thiochromenone scaffold, with its conjugated system, has the potential to be a fluorescent core.

By attaching specific recognition elements to the thiochromenone scaffold, it is possible to create probes that selectively bind to a target of interest, such as a protein or a specific ion. The binding event can then be signaled by a change in the fluorescence properties of the thiochromenone core. The reactivity of this compound is key to the synthesis of such probes, as it allows for the straightforward introduction of the necessary recognition elements and linker groups.

For example, a probe for a specific enzyme could be designed where the thiochromenone is linked to a substrate for that enzyme. Upon enzymatic cleavage, a change in the fluorescence of the thiochromenone could be observed, allowing for the real-time monitoring of enzyme activity. Given the known biological targets of thiochromenone derivatives, such as trypanothione reductase, the development of fluorescent probes based on this scaffold for studying these enzymes is a promising area of research. nih.gov

Table of Mentioned Compounds

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 3-Bromo-4H-thiochromen-4-one Chemistry

This compound is a synthetically important derivative of the thiochromenone scaffold. Its chemistry is primarily characterized by its synthesis from thiochroman-4-one (B147511) and its reactivity, which is dominated by the electrophilic nature of the C-3 position and the carbon-bromine bond.

A common and established method for the synthesis of this compound involves a two-step process starting from thiochroman-4-one. The first step is the bromination of the thiochroman-4-one starting material, typically in a solvent like chloroform, to yield 3-bromothiochroman-4-one. researchgate.net This saturated intermediate is then subjected to dehydrobromination. Refluxing with sodium acetate (B1210297) in ethanol (B145695) is one method to eliminate hydrogen bromide and introduce the double bond, affording the final this compound product. researchgate.net

The reactivity of this compound is largely dictated by the presence of the bromine atom at the activated C-3 position. This bromine atom can act as a leaving group in various nucleophilic substitution and coupling reactions, making the compound a valuable precursor for 3-substituted thiochromenone derivatives. smolecule.com The thiochromenone core itself, being an α,β-unsaturated ketone system, can also participate in addition reactions. researchgate.net The introduction of an electron-withdrawing substituent, such as bromine, at the 3-position enhances the reactivity of the thiopyrone ring compared to the unsubstituted parent compound. researchgate.net

While specific, detailed spectroscopic data for this compound is not extensively documented in readily available literature, its spectral characteristics can be inferred from related structures. For instance, the spectroscopic data for deuterated 6-bromo-2-phenyl-4H-thiochromen-4-one shows characteristic signals that can be used for comparison. rsc.org

Table 1: Inferred Spectroscopic Data Profile for this compound

| Spectroscopic Technique | Expected Features |

|---|---|

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm, with the proton peri to the carbonyl group (H-5) expected at the lowest field. A singlet for the H-2 proton. |

| ¹³C NMR | A signal for the carbonyl carbon (C-4) expected around δ 180 ppm. Signals for aromatic carbons and two sp² carbons of the heterocyclic ring, with C-3 being significantly influenced by the bromine substituent. |

| IR Spectroscopy | A strong absorption band for the C=O stretching vibration around 1620-1680 cm⁻¹. Bands corresponding to C=C stretching and aromatic C-H bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the formula C₉H₅BrOS, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |

Emerging Trends and Challenges in Halogenated Thiochromenone Research

The broader field of halogenated thiochromenone chemistry is experiencing significant evolution, driven by advancements in synthetic organic chemistry and the growing demand for novel bioactive compounds.

A primary trend is the development of novel and more efficient synthetic methodologies. Researchers are moving beyond classical condensation reactions and exploring transition-metal-catalyzed approaches. For instance, nickel-catalyzed one-pot carbonylative reactions of 2-bromobenzenesulfonyl chlorides with alkynes have been established for the synthesis of 2,3-disubstituted thiochromenones. acs.org Similarly, copper-catalyzed cascade reactions provide access to related structures like 4H-thiochromen-4-imines. acs.org One-pot protocols, such as those using xanthates as a sulfur source to react with halogenated chalcones, are also gaining traction for their efficiency and reduction of waste. rsc.org

Another significant trend is the intensive investigation of the biological activities of these compounds. The thiochromenone scaffold is recognized as a "privileged structure" in medicinal chemistry, and halogenated derivatives are of particular interest. nih.govrsc.org Halogens can enhance potency and modulate physicochemical properties like lipophilicity, which affects membrane permeability and bioavailability. rsc.org Research has shown that thiochromenone derivatives possess a wide range of pharmacological properties, including antimicrobial, antifungal, anticancer, and antiparasitic activities. smolecule.comscirp.orgacs.orgfrontiersin.org The role of the halogen atom in forming halogen bonds with biological targets is an increasingly appreciated aspect that can influence binding affinity and specificity. ijres.orgmedtigo.comchemrxiv.org

Despite these advances, challenges remain. A key challenge is achieving regioselectivity in syntheses, especially for polysubstituted thiochromenones. mq.edu.au The development of cost-effective and environmentally benign catalysts, potentially moving from expensive metals like rhodium to more abundant ones like iron, is another area requiring attention. mq.edu.au Furthermore, while many compounds show promising in vitro activity, translating this to in vivo efficacy requires overcoming challenges related to solubility, metabolic stability, and targeted delivery. nih.gov

Prospective Avenues for Future Academic Investigation and Innovation in the Field

Building on current trends and addressing existing challenges, several prospective avenues for future research on this compound and related compounds can be identified.

Q & A

Q. Methodological Notes

- Crystallography : Use SHELXTL (Bruker AXS) for structure solution and refinement. Validate with CCDC deposition (e.g., 2088523) .

- Synthesis : Prioritize TLC-purified intermediates to avoid side reactions.

- Data Contradictions : Cross-validate NMR and crystallographic data with computational models (DFT, Gaussian) to resolve ambiguities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.